molecular formula C22H15ClN4O2S B2476019 3-benzyl-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1326822-11-0

3-benzyl-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2476019
CAS No.: 1326822-11-0
M. Wt: 434.9
InChI Key: HEHRMLHKYCUZST-UHFFFAOYSA-N
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Description

3-benzyl-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3), key signaling nodes in proliferative and survival pathways. Its primary research value lies in the investigation of JAK2-driven hematological malignancies, such as myeloproliferative neoplasms (MPNs), and acute myeloid leukemia (AML) where FLT3 mutations are a common driver . The compound demonstrates high selectivity for JAK2 over other JAK family members (JAK1, JAK3, TYK2), making it an excellent pharmacological tool for dissecting the specific contributions of JAK2 signaling in disease models and for validating JAK2 as a therapeutic target. Research has shown that this thieno[2,3-d]pyrimidine-based inhibitor effectively suppresses the proliferation of JAK2- and FLT3-dependent cell lines and can be used to study the downstream effects on signal transducer and activator of transcription (STAT) proteins, particularly STAT5 phosphorylation, as well as other pathways like PI3K/AKT and MAPK/ERK. Its application extends to building in vitro and in vivo models of drug resistance and for combination therapy studies aimed at overcoming resistance mechanisms in cancer.

Properties

IUPAC Name

3-benzyl-6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O2S/c1-13-17-21(24-12-27(22(17)28)11-14-5-3-2-4-6-14)30-18(13)20-25-19(26-29-20)15-7-9-16(23)10-8-15/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHRMLHKYCUZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC=CC=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-benzyl-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential applications based on recent research findings.

The molecular formula for this compound is C22H15ClN4O2S, with a molecular weight of 434.9 g/mol. The compound features a thieno[2,3-d]pyrimidine core substituted with a benzyl group and a chlorophenyl oxadiazole moiety. Its structural complexity suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC22H15ClN4O2S
Molecular Weight434.9 g/mol
Purity≥ 95%

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specifically, studies demonstrate that it targets cyclin-dependent kinase 2 (CDK2), leading to reduced proliferation in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies show moderate to strong activity against several bacterial strains including Salmonella typhi and Bacillus subtilis. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymatic functions .

Enzyme Inhibition

In addition to its antimicrobial effects, this compound has been identified as a potent inhibitor of acetylcholinesterase (AChE) and urease enzymes. The inhibition of AChE suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease by enhancing cholinergic transmission . Furthermore, urease inhibition indicates possible use in managing urinary tract infections.

The molecular mechanism underlying the biological activity of this compound involves several key interactions:

  • Binding Interactions : The compound binds to specific amino acid residues in target proteins, influencing their activity.
  • Enzyme Inhibition : It inhibits crucial enzymes such as CDK2 and AChE, leading to altered cellular signaling pathways.
  • Gene Expression Modulation : Changes in gene expression profiles have been observed following treatment with this compound, suggesting it may influence transcriptional regulation in cancer cells .

Study on Anticancer Properties

A recent study investigated the anticancer effects of this compound on human breast cancer cells (MCF-7). Results showed that treatment led to a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase activation and PARP cleavage. The study concluded that the compound could serve as a lead for developing new anticancer agents.

Study on Antimicrobial Effects

Another research focused on the antimicrobial efficacy against Bacillus subtilis. The compound was tested using disc diffusion methods, revealing significant inhibition zones compared to control groups. This study highlighted its potential as an alternative treatment for bacterial infections resistant to conventional antibiotics .

Scientific Research Applications

Biochemical Properties

Research indicates that this compound interacts with various enzymes and proteins, making it a promising candidate for drug development. Its design as a novel cyclin-dependent kinase 2 (CDK2) inhibitor suggests potential applications in cancer therapy.

Cellular Effects

Studies have shown that 3-benzyl-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one significantly inhibits the growth of multiple cancer cell lines. This inhibition is attributed to its ability to induce cell cycle arrest and apoptosis in treated cells.

Molecular Mechanism of Action

The molecular mechanism involves binding interactions with biomolecules that lead to enzyme inhibition and changes in gene expression. The compound's structural features enhance its affinity for target proteins involved in cell proliferation and survival pathways.

Anticancer Activity

The compound demonstrates significant anticancer properties by targeting CDK2 and other relevant pathways. In vitro studies reveal that it can effectively reduce the viability of various cancer cell lines, including breast and lung cancer cells.

Case Study:
A study evaluated the effects of this compound on human lung cancer cells (A549). Results indicated an IC50 value of approximately 5 µM, suggesting potent cytotoxicity compared to standard chemotherapeutics like doxorubicin.

Antimicrobial Properties

Preliminary investigations into its antimicrobial activity have shown that derivatives of this compound exhibit significant effects against various bacterial strains.

Case Study:
In a study assessing the antimicrobial efficacy against Staphylococcus aureus, compounds similar to this compound demonstrated MIC values ranging from 1 to 10 µg/mL.

Anti-inflammatory Effects

Research has suggested that the compound may also possess anti-inflammatory properties by modulating inflammatory cytokine production in immune cells.

Case Study:
In an animal model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

Target Compound:

  • Core: Thieno[2,3-d]pyrimidin-4(3H)-one
  • Key Substituents :
    • N3: Benzyl
    • C5: Methyl
    • C6: 3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl

Comparative Analogs:

Compound A : 1-Alkyl-5-Methyl-3-Phenyl-6-(5-Phenyl-1,3,4-Oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
  • Core: Thieno[2,3-d]pyrimidine-2,4-dione (additional ketone at C2).
  • Key Substituents :
    • N1: Alkyl (varied)
    • C6: 5-Phenyl-1,3,4-oxadiazol-2-yl
  • Properties : High melting points (200–250°C), crystalline stability, and moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli .
Compound B : 3-(4-Chlorophenyl)-5-(6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
  • Core : Pyrazoline fused with tetrahydroindole.
  • Key Substituents :
    • C3: 4-Chlorophenyl
    • C5: 6,6-Dimethyl-4-oxo-tetrahydroindol-2-yl
  • Limited bioactivity data available .
Compound C : 5-Methyl-1-Phenyl-3-(Thieno[2,3-d]Pyrimidin-4-yl)Chromeno[4,3-d]Pyrazolo[3,4-b]Pyridin-6(3H)-one
  • Core: Chromeno-pyrazolo-pyridine fused with thienopyrimidine.
  • Key Substituents: C3: Thieno[2,3-d]pyrimidin-4-yl N1: Phenyl

Key Structural and Functional Differences

Oxadiazole Isomerism :

  • The target compound’s 1,2,4-oxadiazole at C6 contrasts with Compound A’s 1,3,4-oxadiazole. The 1,2,4-isomer may confer greater metabolic stability due to reduced steric hindrance .
  • The 4-chlorophenyl group in the target compound enhances lipophilicity (ClogP ~4.5) compared to Compound A’s phenyl group (ClogP ~3.8).

Core Modifications: Compound C’s chromeno-pyrazolo-pyridine core introduces additional planar aromatic systems, likely improving DNA intercalation or kinase binding vs. the target’s simpler thienopyrimidine .

Synthetic Accessibility :

  • The target compound’s benzyl group at N3 simplifies alkylation steps compared to Compound A’s variable N1-alkylation, which requires stringent conditions .

Q & A

Q. What are the critical steps in synthesizing the compound, and how can reaction conditions be optimized for higher yield?

The synthesis involves multi-step reactions, including cyclization and functionalization of the thieno[2,3-d]pyrimidinone core. Key steps include:

  • Oxidative cyclization of pyrimidyl hydrazones using catalysts like lithium iodide under controlled temperatures (80–100°C) in dimethylformamide (DMF) to form the oxadiazole ring .
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/dioxane mixtures to achieve >95% purity .
  • Optimization : Reaction time (12–24 hr) and solvent polarity significantly impact yield. For example, DMF enhances cyclization efficiency compared to THF .

Q. What spectroscopic and analytical methods are essential for characterizing the compound’s structure?

A combination of techniques is required:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions, such as the benzyl group at C3 and oxadiazole at C6 .
  • High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C₂₁H₁₅ClN₄O₂S) and isotopic patterns .
  • X-ray crystallography for resolving 3D conformation, particularly the dihedral angle between the oxadiazole and thienopyrimidine rings .

Q. How is the purity of the compound assessed post-synthesis, and what analytical standards are applied?

  • HPLC with a C18 column (acetonitrile/water gradient) to detect impurities (<0.5% threshold) .
  • Melting point analysis (e.g., 220–225°C) to confirm crystalline consistency .
  • Elemental analysis (C, H, N, S) within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies for this compound based on its heterocyclic components?

  • Core modifications : Replace the 4-chlorophenyl group on the oxadiazole with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on bioactivity .
  • Substituent screening : Test analogs with varying benzyl substituents (e.g., 2-fluorobenzyl vs. 4-methylbenzyl) to evaluate steric/electronic impacts on target binding .
  • Biological assays : Use in vitro kinase inhibition assays (e.g., EGFR or CDK2) paired with molecular docking to correlate structural changes with IC₅₀ values .

Q. What computational approaches are used to predict the binding affinity of this compound with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets using crystal structures (PDB: 3K1) to identify key hydrogen bonds (e.g., oxadiazole N–O with Lys45) .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to highlight nucleophilic/electrophilic regions influencing binding .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns to validate docking predictions .

Q. How should contradictory data regarding the biological activity of derivatives be analyzed and resolved?

  • Statistical validation : Apply ANOVA to compare IC₅₀ values across multiple assays, addressing outliers via Grubbs’ test .
  • Structural reassessment : Re-examine NMR/XRD data to confirm if impurities (e.g., unreacted hydrazones) skew activity results .
  • Dose-response curves : Replicate experiments under standardized conditions (e.g., fixed cell lines, serum-free media) to minimize variability .

Q. What strategies are employed to modify the thieno[2,3-d]pyrimidinone core to enhance pharmacological properties?

  • Ring functionalization : Introduce sulfanyl groups at C2 (e.g., via Mitsunobu reaction) to improve solubility and metabolic stability .
  • Bioisosteric replacement : Substitute the oxadiazole with 1,2,4-triazole to enhance π-π stacking interactions in hydrophobic pockets .
  • Prodrug design : Acetylate the pyrimidinone oxygen to increase oral bioavailability, followed by enzymatic hydrolysis in vivo .

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